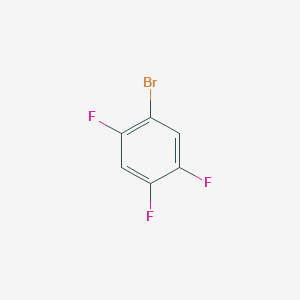

1-Bromo-2,4,5-trifluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,4,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTULTINXNWGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186366 | |

| Record name | 1-Bromo-2,4,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327-52-6 | |

| Record name | 1-Bromo-2,4,5-trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,4,5-trifluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2,4,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,4,5-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-2,4,5-TRIFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5848WZ4MBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2,4,5-trifluorobenzene (CAS 327-52-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4,5-trifluorobenzene is a versatile fluorinated organic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules. Its unique electronic properties, conferred by the presence of three fluorine atoms and a bromine atom on the benzene ring, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals.[1][2][3][4][5] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and insights into the biological signaling pathways that can be modulated by its derivatives.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, providing a ready reference for laboratory use.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 327-52-6 | [1][2] |

| Molecular Formula | C₆H₂BrF₃ | [2][6] |

| Molecular Weight | 210.98 g/mol | [2][6] |

| Appearance | Clear, slightly yellow liquid | [1][2] |

| Melting Point | -19 °C | [1][2] |

| Boiling Point | 144 °C | [1][2] |

| Density | 1.802 g/mL at 25 °C | [1][7] |

| Refractive Index (n²⁰/D) | 1.485 | [1][7] |

| Solubility | Insoluble in water | [7] |

Table 2: Spectroscopic Data

| Technique | Data Summary | Reference(s) |

| ¹H NMR | Spectrum available | [8] |

| ¹³C NMR | Spectrum available | [8] |

| Mass Spectrometry | Spectrum available | [6] |

| IR Spectroscopy | Spectrum available | [8] |

| Raman Spectroscopy | Spectrum available | [9] |

Synthesis and Reactions: Experimental Protocols

This compound is a key starting material for introducing the 2,4,5-trifluorophenyl moiety into target molecules. This is often achieved through Grignard reagent formation or palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

A patented method for the synthesis of this compound involves the bromination of 1,2,4-trifluorobenzene.[10]

Protocol:

-

To a reaction vessel containing an organic solvent (e.g., carbon tetrachloride or chloroform), add 1,2,4-trifluorobenzene and iron powder. The molar ratio of 1,2,4-trifluorobenzene to iron powder should be approximately 1:0.025-0.050.

-

At a controlled temperature of 43-48 °C, slowly add liquid bromine. The molar ratio of 1,2,4-trifluorobenzene to bromine should be in the range of 1:0.5-1.5.

-

After the addition of bromine is complete, continue the reaction for 3-4 hours.

-

Introduce azobisisobutyronitrile (AIBN) to the reaction mixture, with a molar ratio of 1,2,4-trifluorobenzene to AIBN of 1:0.002-0.006, and raise the temperature to 62-68 °C.

-

Stir the mixture to ensure homogeneity and then increase the temperature to 82-102 °C to bring the reaction to completion.

-

Upon completion, the reaction mixture is purified (e.g., by distillation) to yield this compound.

Grignard Reaction

The bromine atom in this compound can be readily converted to a Grignard reagent, a powerful nucleophile for forming carbon-carbon bonds.

General Protocol for Grignard Reagent Formation and Reaction with an Electrophile (e.g., Benzaldehyde):

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Ensure the entire apparatus is flame-dried and under an inert atmosphere (e.g., nitrogen or argon).

-

Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a crystal of iodine. Gently warm the flask until the iodine sublimes and coats the magnesium. Allow the flask to cool to room temperature.

-

Initiation: Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent in the dropping funnel. Add a small portion of the bromide solution to the magnesium suspension. The reaction may be initiated by gentle warming.

-

Grignard Reagent Formation: Once the reaction has started (indicated by a color change and gentle reflux), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

Reaction with Electrophile: After the Grignard reagent has formed, cool the reaction mixture in an ice bath. Slowly add a solution of the electrophile (e.g., benzaldehyde, 1.0 equivalent) in the anhydrous solvent.

-

Workup: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can then be purified by a suitable method such as column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is a highly effective method for forming biaryl compounds, which are common motifs in drug molecules.

General Protocol for Suzuki-Miyaura Coupling with an Arylboronic Acid (e.g., 4-Methoxyphenylboronic Acid):

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0 equivalents).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

-

Reaction: Heat the reaction mixture to 90-110 °C and stir for the required time (typically several hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various biologically active molecules, including quinolone antibacterials, and as a building block for potential anti-inflammatory and anti-cancer agents.[2][11]

Quinolone Antibacterials

The 2,4,5-trifluorophenyl moiety is a common feature in many modern fluoroquinolone antibiotics. These drugs exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[10][12]

Mechanism of Action of Quinolone Antibacterials:

The following diagram illustrates the signaling pathway of quinolone-mediated inhibition of bacterial DNA gyrase.

Caption: Mechanism of quinolone antibacterial action.

Anti-Inflammatory Agents

The trifluorophenyl group can be incorporated into non-steroidal anti-inflammatory drugs (NSAIDs). A key target for many NSAIDs is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is involved in the inflammatory response.

Representative Signaling Pathway for COX-2 Inhibition:

The diagram below shows the mechanism of action of a selective COX-2 inhibitor like celecoxib, a class of drugs for which derivatives of this compound could be developed.[3][8][13][14][15]

Caption: COX-2 inhibition pathway for anti-inflammatory effect.

Anti-Cancer Agents

Fluorinated compounds are prevalent in oncology drug discovery. The 2,4,5-trifluorophenyl moiety can be a key component of kinase inhibitors that target signaling pathways dysregulated in cancer. For instance, inhibitors of the Epidermal Growth Factor Receptor (EGFR) are used to treat various cancers.

Representative Signaling Pathway for EGFR Inhibition:

The following diagram illustrates the mechanism of an EGFR inhibitor like erlotinib, representing a potential application for novel compounds derived from this compound.[2][7][11][12][16]

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. drugs.com [drugs.com]

- 13. ClinPGx [clinpgx.org]

- 14. news-medical.net [news-medical.net]

- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 16. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,4,5-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Bromo-2,4,5-trifluorobenzene, a key intermediate in the synthesis of pharmaceuticals and advanced materials. The information presented herein is intended to support research and development activities by providing reliable physical data and standardized experimental methodologies.

Core Physical and Chemical Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₂BrF₃.[1][2][3][4][5] Its structure, featuring a bromine atom and three fluorine atoms on a benzene ring, imparts unique chemical reactivity and physical characteristics that are leveraged in various synthetic applications. It is recognized as a colorless to light yellow liquid.[6]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound. These values are compiled from various literature sources and provide a baseline for experimental and modeling applications.

| Property | Value | Units | Conditions |

| Molecular Formula | C₆H₂BrF₃ | - | - |

| Molecular Weight | 210.98 | g/mol | - |

| CAS Number | 327-52-6 | - | - |

| Appearance | Colorless to light yellow liquid | - | Ambient |

| Density | 1.802 | g/mL | at 25 °C |

| Boiling Point | 144 | °C | at 760 mmHg |

| Melting Point | -19 | °C | - |

| Refractive Index | 1.485 | - | at 20 °C (n20/D) |

| Solubility | Insoluble | - | in water |

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for the experimental determination of the key physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] A common and effective method for determining the boiling point of a small liquid sample is the capillary method.[7]

Apparatus:

-

Thiele tube or a melting point apparatus with a heating block

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Heat transfer fluid (e.g., mineral oil or silicone oil) for the Thiele tube

Procedure:

-

A small volume of the liquid sample (a few milliliters) is placed into the fusion tube.[6]

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.[6]

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is then placed in a Thiele tube or a heating block.[6]

-

The apparatus is heated gently and uniformly.[6]

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[6][7]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[7]

Determination of Melting Point

For substances that are solid at room temperature, the melting point is a crucial indicator of purity.[8] Since this compound is a liquid at room temperature, its melting point (or freezing point) is determined at sub-ambient temperatures.

Apparatus:

-

Melting point apparatus with a cooling capability or a cooling bath (e.g., dry ice/acetone)

-

Thermometer

-

Capillary tube

Procedure:

-

A small amount of the solidified sample is introduced into a capillary tube.

-

The capillary tube is placed in a melting point apparatus that has been cooled to a temperature below the expected melting point.

-

The temperature is raised slowly (approximately 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow.[8]

Determination of Density

The density of a liquid is its mass per unit volume and is typically measured using a pycnometer or by simply measuring the mass of a known volume.[9]

Apparatus:

-

Graduated cylinder or volumetric flask (for volume measurement)

-

Analytical balance (for mass measurement)

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder or volumetric flask is accurately measured using an analytical balance.[5]

-

A specific volume of the liquid is carefully transferred into the graduated cylinder or volumetric flask. The volume is read from the bottom of the meniscus.[10]

-

The mass of the container with the liquid is then measured.[5]

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.[5]

-

The density is calculated by dividing the mass of the liquid by its volume.

-

The temperature of the liquid should be recorded as density is temperature-dependent.[9]

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how light propagates through it. It is a characteristic property that is useful for identification and purity assessment. An Abbe refractometer is a common instrument for this measurement.[11]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

-

A few drops of the sample liquid are placed on the prism.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically controlled by a circulating water bath.

-

The light source is switched on, and the eyepiece is adjusted until the crosshairs are in focus.

-

The adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the center of the crosshairs.

-

The refractive index value is read from the instrument's scale.

Determination of Solubility

Solubility tests provide qualitative information about the polarity and potential functional groups of a compound.[12][13]

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer (optional)

-

Various solvents (e.g., water, diethyl ether, 5% HCl, 5% NaOH, 5% NaHCO₃, concentrated H₂SO₄)

Procedure:

-

A small, measured amount of the solute (e.g., 0.1 g of solid or 0.2 mL of liquid) is placed in a test tube.[13]

-

A measured volume of the solvent (e.g., 3 mL) is added to the test tube.[13]

-

The mixture is agitated thoroughly (e.g., by flicking the test tube or using a vortex mixer) for a minute or two.

-

The mixture is observed to see if the solute has dissolved. A substance is generally considered soluble if it dissolves to the extent of about 3 g per 100 mL of solvent.

-

If the compound is water-soluble, its pH can be tested with litmus paper to indicate acidity or basicity.[12]

-

For water-insoluble compounds, solubility is tested in a sequence of reagents (e.g., 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄) to gather information about its acidic, basic, or neutral nature.[12][13]

Logical Workflow for Physical Property Analysis

The following diagram illustrates a logical workflow for the characterization and identification of an unknown chemical substance based on its physical properties. This systematic approach is fundamental in chemical research and quality control.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. athabascau.ca [athabascau.ca]

- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 10. embibe.com [embibe.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. www1.udel.edu [www1.udel.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

1-Bromo-2,4,5-trifluorobenzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1-Bromo-2,4,5-trifluorobenzene. This versatile fluorinated aromatic compound serves as a key building block in the synthesis of a wide range of molecules, particularly in the pharmaceutical and materials science sectors. Its unique substitution pattern offers specific reactivity and physicochemical properties that are highly sought after in modern chemical research and development.

Core Compound Data

This compound is an organohalogen compound with the chemical formula C₆H₂BrF₃.[1][2] Its molecular structure consists of a benzene ring substituted with one bromine atom and three fluorine atoms at the 2, 4, and 5 positions.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂BrF₃ | [1][2] |

| Molecular Weight | 210.98 g/mol | [1] |

| Alternate Molecular Weight | 210.979 g/mol | [2] |

| CAS Number | 327-52-6 | [1][2] |

| Appearance | Liquid | |

| Melting Point | -19 °C | |

| Boiling Point | 144 °C | |

| Density | 1.802 g/mL at 25 °C | |

| Refractive Index | n20/D 1.485 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective application in research and development.

Synthesis Protocol: Continuous Flow Bromination of 1,2,4-Trifluorobenzene

This protocol is adapted from a continuous-flow synthesis method which offers advantages in terms of safety, efficiency, and scalability.[3]

Materials and Equipment:

-

1,2,4-Trifluorobenzene

-

Bromine (Br₂)

-

Iron (Fe) catalyst

-

Microreactor system (e.g., T-micromixer and tube microreactor)

-

Syringe pumps

-

Back-pressure regulator

-

Collection vessel

-

Standard laboratory glassware for workup

-

Solvents for extraction and purification (e.g., dichloromethane, saturated sodium bicarbonate solution, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

System Setup: Assemble the microreactor system, ensuring all connections are secure. The system should consist of syringe pumps for delivering the reactants, a T-micromixer for efficient mixing, a tube microreactor packed with the iron catalyst, and a back-pressure regulator to maintain the desired pressure.

-

Reactant Preparation: Prepare a solution of 1,2,4-trifluorobenzene in a suitable solvent if necessary. Prepare a separate solution of bromine.

-

Reaction Initiation: Using the syringe pumps, introduce the 1,2,4-trifluorobenzene solution and the bromine solution into the T-micromixer at controlled flow rates.

-

Reaction in Microreactor: The mixed reactants flow through the tube microreactor containing the iron catalyst, where the bromination reaction occurs. The temperature of the microreactor should be carefully controlled.

-

Product Collection: The output from the microreactor is passed through the back-pressure regulator and collected in a cooled vessel.

-

Workup: Quench the reaction mixture by washing with a saturated sodium bicarbonate solution to remove any unreacted bromine and acidic byproducts. Separate the organic layer.

-

Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation to yield pure this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and purity of this compound. The following is a general protocol that can be adapted for specific instrumentation.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent)

-

Helium carrier gas

-

Sample vials

-

Microsyringe

-

This compound sample

-

Solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent. A typical concentration is in the range of 100-1000 ppm.

-

Instrument Setup:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without degradation (e.g., 250 °C). Use a split or splitless injection mode as appropriate for the sample concentration.

-

Oven Program: A typical temperature program would be to hold at an initial temperature (e.g., 50 °C) for a few minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250 °C) and hold for a few minutes.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Set the ion source temperature (e.g., 230 °C) and the transfer line temperature (e.g., 280 °C). Acquire data in electron ionization (EI) mode over a mass range of m/z 50-300.

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system and start the data acquisition.

-

Data Analysis:

-

Chromatogram: Analyze the total ion chromatogram (TIC) to determine the retention time of the main peak corresponding to this compound. The presence of other peaks would indicate impurities.

-

Mass Spectrum: Obtain the mass spectrum of the main peak. The fragmentation pattern should be consistent with the structure of this compound, with characteristic isotopic peaks for bromine. The molecular ion peak should be observed at m/z 210 and 212 with approximately equal intensity.[1]

-

Application Workflow: Suzuki-Miyaura Cross-Coupling

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This allows for the synthesis of complex biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of this compound with an arylboronic acid and can be optimized for specific substrates.

Materials and Equipment:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate)

-

Degassed solvent system (e.g., 1,4-dioxane and water)

-

Schlenk flask or reaction vial

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., 2-5 mol%), and the base (e.g., 2.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent system to the reaction flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired trifluorinated biaryl compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Bromo-2,4,5-trifluorobenzene

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the melting and boiling points of 1-Bromo-2,4,5-trifluorobenzene, including standardized experimental protocols for their determination.

Introduction

This compound is a halogenated aromatic compound with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its trifluorinated structure imparts unique electronic properties and metabolic stability to target molecules. Accurate determination of its fundamental physicochemical properties, such as melting and boiling points, is critical for its purification, handling, and application in synthetic protocols. This document outlines the key thermal transition points of this compound and provides detailed methodologies for their experimental verification.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key physical properties is presented in the table below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Melting Point | -19 °C (lit.) | [1][2] |

| Boiling Point | 144 °C (lit.) | [1][2] |

| Molecular Formula | C₆H₂BrF₃ | [1][3] |

| Molecular Weight | 210.98 g/mol | [1][3] |

| Density | 1.802 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.485 (lit.) | [2] |

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of the melting and boiling points of organic compounds like this compound.

Since this compound has a sub-zero melting point, this procedure would require a cryo-melting point apparatus. The fundamental steps are outlined below.

Objective: To determine the temperature range over which the solid phase of a compound transitions to the liquid phase.

Apparatus:

-

Melting point apparatus with a cooling system (e.g., Mel-Temp or similar device with a cold stage)

-

Sealed capillary tubes

-

Thermometer or digital temperature probe

-

Mortar and pestle (if starting from a larger crystalline solid)

Procedure:

-

Sample Preparation: Ensure the sample of this compound is pure and anhydrous. If the sample is solid, finely powder a small amount.

-

Loading the Capillary Tube: Load the finely powdered solid into a capillary tube to a height of 2-3 mm.[3][4] Pack the sample firmly by tapping the bottom of the tube on a hard surface or by dropping it through a long glass tube.[3][4]

-

Apparatus Setup: Place the loaded capillary tube into the heating/cooling block of the melting point apparatus.[4]

-

Cooling and Equilibration: Cool the block to a temperature approximately 15-20°C below the expected melting point of -19°C.

-

Heating and Observation: Begin heating the block at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Recording the Melting Range:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire solid sample has completely melted into a clear liquid.

-

The melting point is reported as the range from T1 to T2. For a pure compound, this range should be narrow (typically under 1°C).

-

This method is suitable for determining the boiling point of a small volume of liquid.

Objective: To determine the temperature at which the vapor pressure of a liquid equals the external atmospheric pressure.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Heating oil (mineral oil or silicone oil)

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube, sealed at one end

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Clamp and stand

Procedure:

-

Apparatus Assembly: Fill the Thiele tube with heating oil to a level just above the top of the side arm.

-

Sample Preparation: Add 0.5-1 mL of this compound into the small test tube.

-

Capillary Inversion: Place the capillary tube, with its sealed end pointing upwards, into the liquid in the test tube.[1][5]

-

Thermometer Attachment: Attach the test tube to the thermometer using a rubber band or a small piece of tubing, ensuring the sample is level with the thermometer bulb.[5]

-

Heating: Immerse the assembly into the Thiele tube, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube.[5][6] Convection currents will ensure uniform temperature distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[6]

-

Recording the Boiling Point: Remove the heat source once a vigorous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[6] This is the point where the external pressure equals the vapor pressure of the liquid. Record the barometric pressure as the boiling point is pressure-dependent.[2][5]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a halogenated benzene derivative like this compound.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

A Technical Guide to the Safety Profile of 1-Bromo-2,4,5-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for 1-Bromo-2,4,5-trifluorobenzene (CAS No. 327-52-6), a versatile fluorinated building block used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The following sections detail its physical and chemical properties, hazard classifications, and generalized experimental protocols relevant to its safety assessment.

Quantitative Safety and Property Data

The key quantitative data for this compound are summarized below, compiled from various safety data sheets and chemical suppliers.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₂BrF₃ | [1][2][3] |

| Molecular Weight | 210.98 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Melting Point | -19 °C (lit.) | [1][5] |

| Boiling Point | 144 °C (lit.) | [1][5] |

| Density | 1.802 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.485 (lit.) | [5] |

| Solubility | Insoluble in water. | |

Table 2: Hazard Classifications and Statements

| Classification System | Code | Description | Source(s) |

|---|---|---|---|

| GHS Pictograms | GHS02, GHS07 | Flame, Exclamation Mark | [2][6] |

| GHS Signal Word | Warning | [2][6] | |

| Hazard Class | Flam. Liq. 3 | Flammable liquid and vapor | [2][4][6] |

| Hazard Class | Skin Irrit. 2 | Causes skin irritation | [2][4][6] |

| Hazard Class | Eye Irrit. 2/2A | Causes serious eye irritation | [2][4][6] |

| Hazard Class | STOT SE 3 | May cause respiratory irritation | [4][6] |

| Hazard Statement | H226 | Flammable liquid and vapor | [2][4] |

| Hazard Statement | H315 | Causes skin irritation | [2][4][6] |

| Hazard Statement | H319 | Causes serious eye irritation | [2][4][6] |

| Hazard Statement | H335 | May cause respiratory irritation |[4][6] |

Note: Toxicological data such as LD50 and LC50 values were not available in the public search results. Ecotoxicity data was also not specified for this particular isomer, although a related isomer (1-Bromo-3,4,5-trifluorobenzene) is noted as being toxic to aquatic life with long-lasting effects.[7]

Experimental Protocols

Safety data sheet assertions are based on standardized experimental protocols, often following OECD (Organisation for Economic Co-operation and Development) Guidelines. While the specific study reports for this compound are not publicly available, the methodologies for determining key hazards are well-established.

Methodology for Acute Dermal Toxicity (Based on OECD Guideline 402)

This test provides information on health hazards likely to arise from short-term dermal exposure to a substance.[8][9][10] The primary objective is to identify the dose that causes mortality or clear signs of toxicity.

-

Principle : A test substance is applied to the skin of experimental animals in a single dose.[11]

-

Test Animals : Typically, adult rats are used.[8][11] The fur is removed from the dorsal area of the trunk approximately 24 hours before the test.[11]

-

Procedure :

-

The test substance is applied uniformly over a shaved area of approximately 10% of the body surface.[12]

-

The treated area is covered with a porous gauze dressing and non-irritating tape to hold it in place.

-

Following exposure, residual test substance is removed.

-

-

Observation : Animals are observed for signs of toxicity and mortality for at least 14 days.[12] Body weight is recorded weekly.[12] At the end of the study, all animals are subjected to a gross necropsy.[12] The study can be run as a limit test at a high dose to demonstrate low toxicity or as a full study with multiple dose levels to determine a dose-response relationship.[12]

Methodology for Acute Ecotoxicity (Based on OECD Guideline 202)

This test assesses the acute toxic effects of a substance on aquatic invertebrates.[13][14] The endpoint is the EC50, the concentration that immobilizes 50% of the test organisms.[15]

-

Principle : Determine the concentration of a substance that causes immobilization in Daphnia sp. over a 48-hour exposure period.[13][14][15]

-

Test Organism : Juvenile daphnids (Daphnia magna), less than 24 hours old, are used.[14][15]

-

Procedure :

-

Daphnids are exposed to at least five geometrically spaced concentrations of the test substance for 48 hours.[13][14] A control group is run in parallel.[13]

-

The test can be static (no renewal of the test solution) or semi-static (solution renewed after 24 hours).[15]

-

Organisms are not fed during the test.[13]

-

-

Observation : The number of immobilized daphnids is recorded at 24 and 48 hours.[14][15] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[13][15] The 48h EC50 is then calculated from the concentration-response data.[15]

Visualized Workflows and Relationships

Hazard Management and Response Workflow

The following diagram illustrates the logical workflow for managing the risks associated with handling this compound, from initial identification to emergency response.

Caption: Logical workflow for managing hazards of this compound.

Generalized Experimental Workflow: Acute Dermal Toxicity (OECD 402)

This diagram outlines the typical steps involved in an acute dermal toxicity study, as described in the protocol section.

Caption: Generalized workflow for an acute dermal toxicity study (OECD 402).

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-溴-2,4,5-三氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C6H2BrF3 | CID 67597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 327-52-6 [chemicalbook.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. 1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3 | CID 611409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. nucro-technics.com [nucro-technics.com]

- 13. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. shop.fera.co.uk [shop.fera.co.uk]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 1-Bromo-2,4,5-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 1-Bromo-2,4,5-trifluorobenzene. This information is critical for the structural elucidation and quality control of this important fluorinated aromatic compound in various research and development applications, including drug discovery and materials science.

Quantitative NMR Data

The ¹H and ¹⁹F NMR spectra of this compound are characterized by distinct chemical shifts and complex spin-spin coupling patterns arising from the interactions between the proton and fluorine nuclei. The quantitative data, including chemical shifts (δ) and coupling constants (J), are summarized in the tables below.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 7.58 | ddd | ³J(H3-F4) = 9.2, ⁴J(H3-F2) = 6.5, ⁴J(H3-F5) = 4.8 |

| H-6 | 7.35 | ddd | ³J(H6-F5) = 9.5, ⁴J(H6-F4) = 7.1, ⁵J(H6-F2) = 2.5 |

Table 2: ¹⁹F NMR Spectral Data for this compound

| Fluorine | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-2 | -118.9 | ddd | ³J(F2-F1) = 20.3, ⁴J(F2-H3) = 6.5, ⁵J(F2-H6) = 2.5 |

| F-4 | -138.7 | ddd | ³J(F4-F5) = 20.5, ³J(F4-H3) = 9.2, ⁴J(F4-H6) = 7.1 |

| F-5 | -143.5 | ddd | ³J(F5-F4) = 20.5, ³J(F5-H6) = 9.5, ⁴J(F5-H3) = 4.8 |

Note: Chemical shifts are referenced to an external standard. Coupling constants are absolute values.

Experimental Protocols

The following provides a generalized yet detailed methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that dissolves the sample and has a minimal signal overlap with the analyte peaks. Chloroform-d (CDCl₃) or acetone-d₆ are common choices.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) for ¹H NMR can be added. For ¹⁹F NMR, an external reference like CFCl₃ is often used.

-

Sample Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

For ¹H NMR Spectroscopy:

-

Instrument Tuning: Tune the NMR probe for the ¹H frequency.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses the aromatic region (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds is usually adequate.

-

Number of Scans: Depending on the sample concentration, 8-16 scans are generally sufficient to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals and analyze the multiplicities and coupling constants.

-

For ¹⁹F NMR Spectroscopy:

-

Instrument Tuning: Tune the probe to the ¹⁹F frequency.[1]

-

Locking and Shimming: Maintain the lock on the deuterium signal and re-shim if necessary.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is common. Proton decoupling is often employed to simplify the spectra by removing ¹H-¹⁹F couplings.[2][3]

-

Spectral Width: Due to the large chemical shift range of fluorine, a wider spectral width is necessary.[1][4] A range of -100 to -160 ppm should be sufficient for this compound.

-

Transmitter Offset: Center the transmitter offset in the expected region of the fluorine signals.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 1-2 seconds.

-

Number of Scans: 16-64 scans are usually adequate for good signal-to-noise.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Reference the spectrum using an external standard (e.g., CFCl₃ at 0.00 ppm).

-

Analyze the chemical shifts, multiplicities (if not proton-decoupled), and coupling constants.

-

Visualization of NMR Interactions

The following diagram illustrates the molecular structure of this compound and the key through-bond J-couplings that give rise to the observed NMR signal multiplicities.

Caption: Molecular structure and key NMR J-coupling interactions in this compound.

References

A Technical Guide to the Spectroscopic Profile of 2,4,5-Trifluorobromobenzene

This document provides a comprehensive overview of the spectroscopic data available for 2,4,5-trifluorobromobenzene, a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for the characterization of this compound.

Compound Overview

2,4,5-Trifluorobromobenzene is an organofluorine compound with the chemical formula C₆H₂BrF₃.[1][2][3][4][5] Its structure consists of a benzene ring substituted with one bromine atom and three fluorine atoms at positions 2, 4, and 5.

Table 1: General Properties of 2,4,5-Trifluorobromobenzene

| Property | Value |

| CAS Number | 327-52-6[1][2][4][6] |

| Molecular Formula | C₆H₂BrF₃[2][3][4][5] |

| Molecular Weight | 210.98 g/mol [2][3][5] |

| Appearance | Liquid[7] |

| Boiling Point | 144 °C[7] |

| Melting Point | -19 °C[7] |

| Density | 1.802 g/mL at 25 °C[7] |

| Refractive Index | n20/D 1.485[7] |

Spectroscopic Data

The following sections present a summary of the key spectroscopic data for 2,4,5-trifluorobromobenzene, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Data for ¹H, ¹³C, and ¹⁹F NMR are available for 2,4,5-trifluorobromobenzene.[1][8][9]

Table 2: NMR Spectroscopic Data for 2,4,5-Trifluorobromobenzene

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Solvent |

| ¹H | Data not explicitly found in search results | |||

| ¹³C | Specific peak data not explicitly found in search results | |||

| ¹⁹F | Specific peak data not explicitly found in search results | CDCl₃[9] |

Note: While the existence of NMR spectra is confirmed, specific peak assignments and coupling constants were not available in the provided search results. Researchers should refer to spectral databases for detailed information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The electron ionization mass spectrum for 2,4,5-trifluorobromobenzene is available through the NIST Mass Spectrometry Data Center.[1][2][10]

Table 3: Key Mass Spectrometry Data for 2,4,5-Trifluorobromobenzene

| m/z | Interpretation |

| 210, 212 | Molecular ion peaks (M+, M+2) corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) |

| Other fragments | Detailed fragmentation pattern not available in search results |

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: IR spectra for 2,4,5-trifluorobromobenzene have been recorded using various techniques, including neat, ATR-neat, and vapor phase.[1]

Raman Spectroscopy: FT-Raman spectra have also been documented for this compound.[1][6]

Note: Specific peak positions and their corresponding vibrational assignments for both IR and Raman spectra were not detailed in the search results. Access to spectral databases is recommended for this information.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate compound characterization. The following outlines the general experimental methodologies employed for the techniques discussed.

NMR Spectroscopy

-

Instrumentation: High-resolution NMR spectrometers are used.

-

Sample Preparation: A small amount of 2,4,5-trifluorobromobenzene is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and placed in an NMR tube.[9]

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. For ¹³C NMR, techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups. Decoupling techniques can be employed to simplify spectra by removing spin-spin coupling between different nuclei.

Mass Spectrometry

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.

-

Ionization: Electron Ionization (EI) is a common method for generating ions from the sample molecules.[2]

-

Analysis: The instrument separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum that shows the relative abundance of each ion.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used. For the available data, a Bruker Tensor 27 FT-IR was cited.[1]

-

Techniques:

-

Neat: The liquid sample is placed between two IR-transparent plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). This is a convenient method for analyzing liquid and solid samples with minimal preparation.[1]

-

Vapor Phase: The sample is heated to a gaseous state, and the IR beam is passed through the vapor.[1]

-

Raman Spectroscopy

-

Instrumentation: A FT-Raman spectrometer, such as the Bruker MultiRAM, is used.[1][6]

-

Technique: A laser (e.g., Nd:YAG) is directed at the sample.[6] The scattered light is collected and analyzed to generate the Raman spectrum. This technique is complementary to IR spectroscopy.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like 2,4,5-trifluorobromobenzene.

Caption: Workflow for the spectroscopic analysis of 2,4,5-trifluorobromobenzene.

References

- 1. 1-Bromo-2,4,5-trifluorobenzene | C6H2BrF3 | CID 67597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-bromo-2,4,5-trifluoro- [webbook.nist.gov]

- 3. GSRS [precision.fda.gov]

- 4. Benzene, 1-bromo-2,4,5-trifluoro- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound 99 327-52-6 [sigmaaldrich.com]

- 8. This compound(327-52-6) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(327-52-6) MS spectrum [chemicalbook.com]

Synthesis of 1-Bromo-2,4,5-trifluorobenzene from 1,2,4-trifluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2,4,5-trifluorobenzene, a key intermediate in the development of pharmaceuticals and other fine chemicals.[1][2][3] This document details the prevalent synthetic methodologies, including detailed experimental protocols, and presents quantitative data to facilitate comparison and application in a research and development setting.

Introduction

This compound (CAS No. 327-52-6) is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[2] Its utility stems from the unique electronic properties conferred by the fluorine and bromine substituents, which can modulate the biological activity and physicochemical properties of larger molecules. The primary route to this compound is through the electrophilic bromination of 1,2,4-trifluorobenzene. This guide will focus on this direct synthetic approach.

Synthetic Routes and Mechanisms

The most common and direct method for the synthesis of this compound is the electrophilic aromatic substitution (EAS) reaction of 1,2,4-trifluorobenzene. In this reaction, a bromine cation (Br⁺) or a polarized bromine molecule acts as the electrophile, attacking the electron-rich aromatic ring. The fluorine atoms are deactivating groups, making the reaction less facile than with unsubstituted benzene. However, they direct the incoming electrophile to the available ortho and para positions. In the case of 1,2,4-trifluorobenzene, the position C-5 is the most sterically accessible and electronically favored for substitution, leading to the desired this compound product.

A catalyst, typically a Lewis acid such as iron (III) bromide (FeBr₃) or iron powder which generates the catalyst in situ, is often employed to polarize the bromine molecule and increase its electrophilicity.[4]

An alternative, though less direct, synthetic pathway involves the diazotization of 2,4,5-trifluoroaniline followed by a Sandmeyer-type reaction with a bromide source.[5] However, this guide will concentrate on the more direct bromination of 1,2,4-trifluorobenzene.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound from 1,2,4-trifluorobenzene.

Method 1: Batch Synthesis using Iron Catalyst

This method is adapted from a patented procedure and represents a common approach for laboratory-scale synthesis.[6]

Materials:

-

1,2,4-trifluorobenzene (C₆H₃F₃)

-

Liquid Bromine (Br₂)

-

Iron powder (Fe)

-

Azobisisobutyronitrile (AIBN)

-

Organic Solvent (e.g., Carbon Tetrachloride or Chloroform)

-

Sodium hydroxide (NaOH) solution (for neutralization)

-

Anhydrous sodium sulfate (Na₂SO₄) (for drying)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Into a clean and dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the organic solvent (250-300 ml/mol of 1,2,4-trifluorobenzene), iron powder, and 1,2,4-trifluorobenzene.

-

Heat the mixture to 43-48°C with stirring.

-

Slowly add liquid bromine from the dropping funnel over a period of 3-4 hours while maintaining the temperature.

-

After the addition of bromine is complete, add azobisisobutyronitrile to the reaction mixture.

-

Increase the temperature to 62-68°C and stir evenly.

-

Further, increase the temperature to 82-102°C and allow the reaction to proceed to completion. The reaction progress can be monitored by Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with a dilute solution of sodium hydroxide to remove any unreacted bromine and acidic byproducts, followed by washing with water.

-

Separate the organic layer using a separatory funnel and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

-

Purify the crude product by fractional distillation to yield pure this compound.

Method 2: Continuous-Flow Synthesis using in-situ Generated FeBr₃

A modern approach to this synthesis involves the use of a microreactor for a continuous-flow process. This method offers advantages in terms of safety, scalability, and reaction control.[4]

Materials:

-

1,2,4-trifluorobenzene (C₆H₃F₃)

-

Bromine (Br₂)

-

Iron source (e.g., iron mesh or powder)

-

Solvent (if necessary)

Equipment:

-

Microreactor setup (including pumps, T-mixer, and reactor coil)

-

Back-pressure regulator

-

Collection vessel

Procedure:

-

Prepare a solution of 1,2,4-trifluorobenzene and a separate solution of bromine.

-

Set up the microreactor system where the bromine solution first flows through a cartridge containing an iron source to generate FeBr₃ in situ.

-

The stream containing the in-situ generated catalyst is then mixed with the 1,2,4-trifluorobenzene stream in a T-mixer.

-

The combined stream flows through a heated reactor coil to allow for the reaction to occur.

-

The reaction stream then passes through a back-pressure regulator to maintain the desired pressure.

-

The product stream is collected in a vessel containing a quenching agent (e.g., sodium thiosulfate solution) to neutralize any unreacted bromine.

-

The organic product is then extracted, dried, and purified as described in Method 1.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Method 1: Batch Synthesis[6] | Method 2: Continuous-Flow[4] |

| Starting Material | 1,2,4-trifluorobenzene | 1,2,4-trifluorobenzene |

| Reagents | Br₂, Fe powder, AIBN | Br₂, Fe source |

| Catalyst | Iron | FeBr₃ (in-situ generated) |

| Solvent | Carbon Tetrachloride or Chloroform | Solvent may not be necessary |

| Temperature | 43-102°C (multi-step heating) | Optimized for the microreactor |

| Reaction Time | 3-4 hours for bromine addition | Minutes |

| Yield | High (specific yield not stated in abstract) | High (specific yield not stated in abstract) |

| Purity | High after purification | High after purification |

Analysis and Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product. The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show two distinct signals in the aromatic region, each corresponding to the two protons on the benzene ring.

-

¹³C NMR: Will provide information about the carbon skeleton of the molecule.[8]

-

¹⁹F NMR: Will show three distinct signals corresponding to the three fluorine atoms, with characteristic coupling constants.[9]

-

-

Infrared (IR) Spectroscopy: To identify the characteristic C-F and C-Br stretching vibrations, as well as the aromatic C-H and C=C bonds.

Visualizations

Reaction Pathway

Caption: Electrophilic aromatic substitution mechanism.

Experimental Workflow (Batch Synthesis)

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. wipo.int [wipo.int]

- 6. CN101168495B - The synthetic method of this compound - Google Patents [patents.google.com]

- 7. This compound | C6H2BrF3 | CID 67597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(327-52-6) 13C NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Isomers of C6H2BrF3: Chemical Structures, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the chemical formula C6H2BrF3, which corresponds to bromotrifluorobenzene. Due to the arrangement of one bromine and three fluorine atoms on a benzene ring, six constitutional isomers exist. This document details their chemical structures, IUPAC nomenclature, physical and chemical properties, and available synthetic and analytical protocols. The information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Isomers of Bromotrifluorobenzene

The six constitutional isomers of C6H2BrF3 are distinguished by the substitution pattern of the halogen atoms on the benzene ring.

Chemical Structures and IUPAC Names

The systematic IUPAC names and corresponding chemical structures of the six isomers are presented below.

Caption: Chemical structures of the six constitutional isomers of C6H2BrF3.

Physicochemical Properties

A summary of the key physicochemical properties of the bromotrifluorobenzene isomers is provided in the table below. Data for some isomers is limited in the public domain.

| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 1-Bromo-2,3,4-trifluorobenzene | 136246-55-2 | 210.98 | Not available | Not available |

| 1-Bromo-2,3,5-trifluorobenzene | 133739-70-5 | 210.98 | Not available | Not available |

| 1-Bromo-2,3,6-trifluorobenzene | 176793-04-7 | 210.98 | Not available | Not available |

| This compound | 327-52-6 | 210.98 | 144 | -19 |

| 1-Bromo-2,4,6-trifluorobenzene | 2367-76-2 | 210.98 | 140.5 | 3.5 |

| 1-Bromo-3,4,5-trifluorobenzene | 138526-69-9 | 210.98 | Not available | Not available |

Experimental Protocols

General Synthesis of Bromotrifluorobenzenes

The synthesis of bromotrifluorobenzenes often involves the bromination of a corresponding trifluorobenzene precursor. The choice of brominating agent and reaction conditions is crucial to control the regioselectivity of the reaction.

Example Protocol: Synthesis of this compound

A patented method for the synthesis of this compound involves the direct bromination of 1,2,4-trifluorobenzene.[1]

-

Reactants: 1,2,4-trifluorobenzene, liquid bromine, iron powder (catalyst), and azobisisobutyronitrile (AIBN) (initiator).

-

Solvent: Carbon tetrachloride or chloroform.

-

Procedure:

-

Iron powder and 1,2,4-trifluorobenzene are added to the organic solvent in a reaction vessel.

-

Liquid bromine is added dropwise to the mixture at a controlled temperature of 43-48°C over a period of 3-4 hours.

-

Azobisisobutyronitrile (AIBN) is then added, and the mixture is stirred evenly.

-

The reaction temperature is raised to 82-102°C to ensure the reaction goes to completion.

-

The resulting reaction liquid is then purified to yield this compound.

-

The molar ratio of the reactants is specified as 1 mole of 1,2,4-trifluorobenzene to 0.5-1.5 moles of liquid bromine, 0.025-0.050 moles of iron powder, and 0.002-0.006 moles of AIBN.[1]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for the structural elucidation of these isomers.

Example: NMR Analysis of 5-Bromo-1,2,3-trifluorobenzene (1-Bromo-3,4,5-trifluorobenzene)

For 5-Bromo-1,2,3-trifluorobenzene, 1H, 19F, and 13C NMR spectra provide definitive structural information.[2]

-

1H NMR: The proton spectrum will show signals corresponding to the two hydrogen atoms on the aromatic ring, with coupling to the adjacent fluorine atoms.

-

19F NMR: The fluorine spectrum will exhibit distinct resonances for the different fluorine environments, with characteristic coupling patterns (e.g., triplets and doublets) arising from fluorine-fluorine and fluorine-proton interactions.[2] 1H decoupling simplifies these multiplets.[2]

-

13C NMR: The carbon spectrum, often acquired with proton and/or fluorine decoupling, will show six distinct signals for the six carbon atoms of the benzene ring.

Applications in Research and Development

Bromotrifluorobenzenes are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of both bromine and fluorine atoms allows for diverse chemical modifications. The bromine atom can be readily converted to other functional groups via reactions such as lithium-halogen exchange or cross-coupling reactions. The fluorine atoms can significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule, which are critical parameters in drug design.

While specific signaling pathways or detailed biological activities for most C6H2BrF3 isomers are not extensively documented in publicly available literature, their role as intermediates in the synthesis of bioactive molecules is established. For instance, this compound is used in the synthesis of compounds for potential use as anti-inflammatory and anti-cancer drugs.[3]

Caption: Role of C6H2BrF3 isomers in chemical synthesis.

This guide provides a foundational understanding of the isomers of C6H2BrF3. Further research into the specific reaction kinetics, spectroscopic data, and biological activities of each isomer is encouraged for professionals engaged in their application.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-2,4,5-trifluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

I. Physicochemical Properties of 1-Bromo-2,4,5-trifluorobenzene

This compound is a colorless to slightly yellow liquid at room temperature.[3][4] Its key physical properties are summarized below:

| Property | Value |

| Molecular Formula | C₆H₂BrF₃ |

| Molecular Weight | 210.98 g/mol [5][6][7][8][9] |

| Boiling Point | 144 °C (lit.)[3][4][5] |

| Melting Point | -19 °C (lit.)[3][4][5] |

| Density | 1.802 g/mL at 25 °C (lit.)[3][4][5] |

| Water Solubility | Insoluble[4][5] |

The presence of three fluorine atoms and one bromine atom on the benzene ring makes the molecule relatively non-polar, although the carbon-halogen bonds do introduce some polarity. The general principle of "like dissolves like" suggests that this compound will be more soluble in non-polar and moderately polar organic solvents than in highly polar solvents like water.

II. Illustrative Solubility Data

Due to the absence of specific quantitative solubility data in publicly accessible databases, the following table presents hypothetical solubility values for this compound in a range of common organic solvents at 25 °C. These values are intended to be illustrative and should be experimentally verified. The expected trend is higher solubility in non-polar and chlorinated solvents.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Hypothetical Solubility ( g/100 mL) |

| n-Hexane | C₆H₁₄ | 1.88 | > 50 |

| Toluene | C₇H₈ | 2.38 | > 50 |

| Chloroform | CHCl₃ | 4.81 | > 50 |

| Dichloromethane | CH₂Cl₂ | 9.08 | > 50 |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | > 30 |

| Acetone | C₃H₆O | 20.7 | > 20 |

| Isopropanol | C₃H₈O | 19.9 | > 10 |

| Ethanol | C₂H₆O | 24.5 | > 5 |

| Methanol | CH₄O | 32.7 | > 1 |

| Acetonitrile | C₂H₃N | 37.5 | > 1 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | > 1 |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | > 1 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Experimental verification is required for accurate solubility determination.

III. Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This protocol is based on the widely used shake-flask method.[10]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Scintillation vials or test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to run a preliminary experiment to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solute concentration in the samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the analytical results, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

IV. Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As a relatively non-polar molecule, this compound is expected to be more soluble in non-polar solvents. The presence of impurities in either the solute or the solvent can also affect solubility.

-

Pressure: For liquid-phase solubility, the effect of pressure is generally negligible under standard laboratory conditions.

V. Conclusion

While quantitative solubility data for this compound is not widely published, its chemical structure suggests good solubility in a range of common organic solvents. For researchers, scientists, and drug development professionals, experimental determination of solubility using a robust protocol, such as the shake-flask method outlined in this guide, is essential for process development, formulation, and quality control. The provided workflow and considerations offer a solid foundation for such investigations.

References

- 1. This compound | 327-52-6 [amp.chemicalbook.com]